![molecular formula C10H10N4O B132965 N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide CAS No. 154594-15-7](/img/structure/B132965.png)
N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide
Overview
Description
N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide is a synthetic small molecule that was first discovered by Takeda Pharmaceuticals in 2004. It has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which is a key pathway involved in the inflammatory response. TLR4 is expressed on the surface of immune cells and recognizes various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, TLR4 signaling leads to the production of pro-inflammatory cytokines, chemokines, and other mediators that contribute to the development of various inflammatory diseases.
Scientific Research Applications
Antimicrobial Activity
N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide and its derivatives have demonstrated significant antimicrobial activities. Research shows these compounds exhibit in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This includes effectiveness against various pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and fungi like Aspergillus niger and Candida albicans. Notably, some derivatives have been found very effective against drug-resistant strains, highlighting their potential in treating resistant infections (Mahyavanshi, Parmar, & Mahato, 2011), (Baviskar, Khadabadi, & Deore, 2013).
Anticancer Properties
Studies have also explored the anticancer potential of this compound derivatives. These compounds have shown activity against various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. They have been found to inhibit cancer cell migration and growth in 3D cell cultures. Some compounds within this group have displayed selective cytotoxicity, making them promising candidates for targeted cancer therapy (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Cholinesterase Inhibition
This compound derivatives have been synthesized and evaluated for their potential in inhibiting cholinesterase enzymes. This is relevant in the context of treating neurological disorders such as Alzheimer's disease. Compounds within this family have demonstrated moderate to good cholinesterase inhibitory activities in vitro, suggesting their utility in neurodegenerative disease research (Riaz, Iftikhar, Saleem, et al., 2020).
Plant Growth Regulation
Certain this compound derivatives have shown effects on plant growth regulation. This includes both promoting and inhibiting effects on plant roots and stems. These findings suggest a potential application in agriculture, either as growth stimulants or as herbicides (Yu-sen, 2009).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to inhibit the enzyme tyrosinase . Tyrosinase plays a crucial role in the biosynthesis of melanin, a pigment responsible for color in skin, hair, and eyes.
Mode of Action
Based on the known actions of similar 1,2,4-triazole compounds, it can be inferred that it may interact with its target enzyme, potentially inhibiting its function . The interaction likely involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon .
Biochemical Pathways
If the compound does indeed inhibit tyrosinase as suggested, it would affect the melanogenesis pathway, leading to reduced production of melanin .
Pharmacokinetics
The drug likeness of similar compounds has been investigated, suggesting potential bioavailability .
Result of Action
This could potentially lighten skin color and could have implications in treating conditions like hyperpigmentation .
properties
IUPAC Name |
N-[4-(1,2,4-triazol-4-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-8(15)13-9-2-4-10(5-3-9)14-6-11-12-7-14/h2-7H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAFMDFJFDEJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399158 | |
| Record name | N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154594-15-7 | |
| Record name | N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





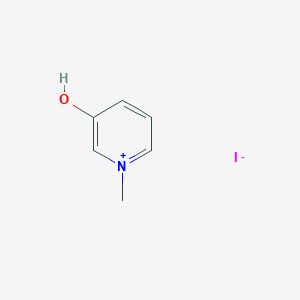

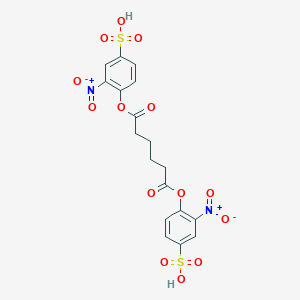

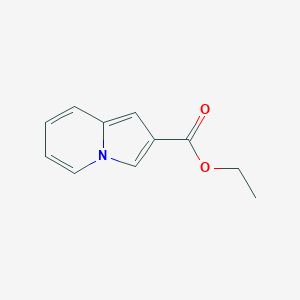




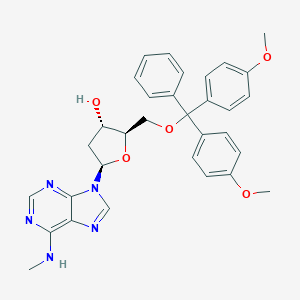
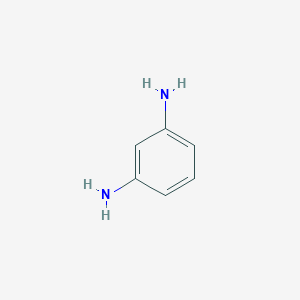
![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)](/img/structure/B132919.png)